molecular formula C8H6F2N2S B1530286 2-(Difluoromethyl)-1,3-benzothiazol-6-amine CAS No. 1468986-20-0

2-(Difluoromethyl)-1,3-benzothiazol-6-amine

Cat. No.: B1530286
CAS No.: 1468986-20-0
M. Wt: 200.21 g/mol
InChI Key: FOFMNMOYBHDIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heterocyclic Chemistry Context of Benzothiazole Derivatives

Benzothiazole derivatives occupy a position of fundamental importance within the broader landscape of heterocyclic chemistry, representing one of the most versatile and biologically significant class of compounds in organic synthesis. The benzothiazole framework consists of a benzene ring fused to a thiazole ring, creating a bicyclic aromatic system that exhibits remarkable chemical stability and diverse reactivity patterns. This structural arrangement places benzothiazoles within the category of organoheterocyclic compounds, specifically classified as compounds containing a benzene ring fused to a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom.

The heterocyclic nature of benzothiazole derivatives stems from the presence of non-carbon atoms within the ring structure, which facilitates an impressive array of interactions with biological macromolecules, including proteins and nucleic acids. Research has demonstrated that benzothiazole derivatives display a broad spectrum of pharmacological effects, with structural diversity generated through various substitution patterns serving as a foundation for therapeutic agent development. The planarity of the benzothiazole ring system, combined with its electron-rich aromatic character, enables specific molecular recognition events that are crucial for biological activity.

Heterocyclic compounds containing nitrogen and sulfur atoms, such as benzothiazoles, have proven indispensable in both life sciences and industrial applications related to fine and specialty chemistry. The benzothiazole scaffold serves as a privileged structure in drug discovery programs, capable of modulating a variety of biological functions through specific molecular interactions. Contemporary research has identified benzothiazoles as essential chemical compounds with tremendous applications in synthetic and pharmaceutical chemistry due to their potent and significant pharmacological activities.

The chemical properties of benzothiazole derivatives are fundamentally influenced by the electron distribution within the fused ring system. The presence of both nitrogen and sulfur heteroatoms creates distinct electronic environments that can be further modified through strategic substitution patterns. These modifications enable fine-tuning of molecular properties such as lipophilicity, metabolic stability, and target protein affinity, which are critical parameters in drug design and development.

Structural Component Chemical Characteristics Functional Significance
Benzene Ring Aromatic stability, π-electron system Provides molecular rigidity and hydrophobic interactions
Thiazole Ring Heteroaromatic character, electron-deficient Enables hydrogen bonding and polar interactions
Nitrogen Atom Basic character, hydrogen bond acceptor Facilitates protein binding and solubility modulation
Sulfur Atom Polarizable electron density Contributes to molecular recognition and binding affinity

Significance of Fluorinated Heterocycles in Modern Chemistry

Fluorinated heterocycles represent a revolutionary advancement in modern organic chemistry, with fluorine incorporation fundamentally altering the physicochemical properties and biological activities of parent compounds. The unique characteristics of the carbon-fluorine bond, including its high electronegativity, small atomic radius, and exceptional bond strength, contribute to distinctive molecular properties that are highly valued in pharmaceutical and materials science applications. Research indicates that more than twenty percent of medications currently on the market contain fluorine atoms, with nearly three hundred fluorine-containing drugs having received official approval for therapeutic use.

The incorporation of fluorine atoms into heterocyclic frameworks often results in increased lipophilicity and enhanced metabolic stability, leading to improved bioavailability and stronger affinity for target proteins. These property enhancements occur through multiple mechanisms, including the modification of electronic distribution, alteration of molecular geometry, and changes in intermolecular interaction patterns. The carbon-fluorine bond's unique characteristics enable the creation of molecules with optimized pharmacokinetic profiles while maintaining or enhancing biological activity.

Difluoromethyl groups specifically represent an emerging class of fluorinated substituents with exceptional potential in medicinal chemistry applications. The difluoromethyl moiety functions as a lipophilic hydrogen bond donor, enabling unique molecular interactions that are not achievable with other functional groups. Additionally, the difluoromethyl group can serve as an isostere for thiol, hydroxyl, and amide functionalities, bringing novel scaffold possibilities to drug development programs.

Contemporary synthetic methodologies have evolved to accommodate the growing demand for fluorinated heterocycles, with particular emphasis on developing efficient and environmentally sustainable synthetic routes. Organophotocatalytic approaches have emerged as promising strategies for direct difluoromethylation of heterocycles, utilizing oxygen as a green oxidant and obviating the need for pre-functionalization of substrates, metals, or additives. These methodological advances enable the efficient synthesis of diverse difluoromethylated heterocycles in moderate to excellent yields.

Properties

IUPAC Name

2-(difluoromethyl)-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2S/c9-7(10)8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFMNMOYBHDIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Use of Difluoromethyl Sulfones as Reagents

Difluoromethyl 2-pyridyl sulfone and related sulfone reagents have been reported as efficient gem-difluoroolefination agents for aldehydes and ketones, which can be adapted for benzothiazole derivatives to introduce difluoromethyl groups. These reagents generate fluorinated sulfinate intermediates that are relatively stable and can be manipulated under mild conditions.

Radical Difluoromethylation via Decarboxylative Coupling

A recent method employs α,α-difluorophenylacetic acid derivatives as radical precursors to achieve difluoroarylmethylation of heterocycles under metal-free and base-free conditions. This approach involves:

  • Generation of a difluoromethyl radical intermediate via decarboxylation.
  • Radical addition to the heterocyclic substrate (e.g., benzothiazole derivatives).
  • Intramolecular cyclization and oxidation steps to yield the difluoromethylated product.

This radical pathway has been demonstrated to tolerate various functional groups and provides good yields (typically 56–75%) under mild conditions.

Representative Synthetic Procedure

Step Reagents & Conditions Outcome
1. Cyclization 2-Aminobenzenethiol (with 6-amino substitution) + aldehyde/ketone/acyl chloride, acidic or basic catalyst, heat Formation of 6-aminobenzothiazole core
2. Difluoromethylation α,α-Difluorophenylacetic acid or difluoromethyl sulfone reagent, (NH4)2S2O8 oxidant, DMSO solvent, 80 °C, 8 hours Introduction of difluoromethyl group at 2-position via radical mechanism

This procedure is adapted from the radical cascade cyclization method reported for difluoroarylmethyl-substituted benzimidazo derivatives, which is translatable to benzothiazole systems.

Reaction Mechanism Insights

The radical difluoromethylation mechanism proceeds as follows:

  • The oxidant (e.g., ammonium persulfate) induces decarboxylation of α,α-difluorophenylacetic acid to generate a difluoromethyl radical.
  • The radical attacks the 2-position of the benzothiazole ring.
  • Intramolecular cyclization stabilizes the radical intermediate.
  • Single electron transfer (SET) oxidation and deprotonation yield the final difluoromethylated benzothiazole.

Radical scavenger experiments (e.g., with TEMPO) confirm the involvement of radical intermediates.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Advantages Limitations
Condensation-Cyclization 2-Aminobenzenethiol derivatives + aldehydes/ketones Acid/base catalysts Heating High (varies) Straightforward, well-established May require protection/deprotection steps
Difluoromethyl Sulfone Reagent Benzothiazole precursor + difluoromethyl sulfone Difluoromethyl 2-pyridyl sulfone Mild conditions, 19F NMR monitored Moderate to high Mild, selective difluoromethylation Synthesis of sulfone reagent required
Radical Decarboxylative Difluoromethylation Benzothiazole derivatives + α,α-difluorophenylacetic acid (NH4)2S2O8, DMSO 80 °C, 8 h 56–75% Metal-free, base-free, broad functional group tolerance Radical side reactions possible

Notes on Purification and Characterization

  • Products are typically purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
  • Structural confirmation is achieved by NMR spectroscopy (including ^19F NMR), mass spectrometry, and in some cases, X-ray crystallography.
  • Stability of fluorinated intermediates can be monitored by ^19F NMR, aiding reaction optimization.

The preparation of this compound involves the synthesis of the benzothiazole core with a 6-amino substituent followed by selective introduction of the difluoromethyl group at the 2-position. Modern synthetic methods leverage radical difluoromethylation using α,α-difluorophenylacetic acid under metal-free conditions or employ difluoromethyl sulfone reagents for efficient fluorination. These methods provide good yields, functional group tolerance, and mechanistic clarity, making them suitable for the synthesis of this compound for further pharmaceutical and material science applications.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include difluoromethylated benzothiazole derivatives with various functional groups, enhancing their applicability in different fields .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C8_8H6_6F2_2N2_2S
  • Molecular Weight: Approximately 202.21 g/mol
  • Structural Features: The compound features a difluoromethyl group attached to a benzothiazole framework, enhancing its chemical reactivity and biological activity.

Pharmacological Applications

The primary applications of 2-(difluoromethyl)-1,3-benzothiazol-6-amine are in the pharmaceutical sector, where it is being investigated for its potential as:

  • Antimicrobial Agent: Studies indicate that benzothiazole derivatives exhibit significant antimicrobial properties, making this compound a candidate for developing new antibiotics.
  • Anticancer Agent: The compound shows promise in targeting cancer cells. Research suggests that it may inhibit specific pathways involved in tumor growth and proliferation.

Case Study: Anticancer Activity

A study conducted on various benzothiazole derivatives demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism of action was linked to the inhibition of key enzymes involved in cell cycle regulation.

Agricultural Applications

In addition to its pharmaceutical uses, this compound is also explored for agricultural applications:

  • Pesticide Development: The compound's biological activity suggests potential as an active ingredient in pesticides, targeting specific pests while minimizing environmental impact.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(Fluoromethyl)-1,3-benzothiazol-6-amineContains a fluoromethyl groupLess reactive than the difluoromethyl variant
2-Methylthio-1,3-benzothiazol-6-amineContains a methylthio groupExhibits different biological activity profiles
6-(Trifluoromethyl)benzothiazoleContains a trifluoromethyl groupGreater electron-withdrawing effect

This comparison highlights the uniqueness of this compound due to its difluoromethyl substitution, which may enhance its biological activity compared to its analogs.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Benzothiazole Derivatives

The table below compares 2-(Difluoromethyl)-1,3-benzothiazol-6-amine with structurally similar compounds, emphasizing substituent variations and their impacts:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
This compound -CF2H (C2), -NH2 (C6) C8H6F2N2S 200.21 g/mol* Enhanced metabolic stability, potential agrochemical/pharma applications (inferred)
6-(Trifluoromethyl)-1,3-benzothiazol-2-amine -CF3 (C6), -NH2 (C2) C8H5F3N2S 218.20 g/mol Strong electron-withdrawing effect; used in organic synthesis
2-(Methylthio)-1,3-benzothiazol-6-amine -SMe (C2), -NH2 (C6) C8H8N2S2 196.29 g/mol Improved solubility; intermediate in drug synthesis
6-Methoxy-1,3-benzothiazol-2-amine -OMe (C6), -NH2 (C2) C8H8N2OS 180.23 g/mol Electron-donating group; modulates electronic properties
2-Amino-6-chloro-1,3-benzothiazole -Cl (C6), -NH2 (C2) C7H5ClN2S 184.65 g/mol Electron-withdrawing; precursor for functionalized derivatives
2-(Difluoromethyl)-1,3-benzoxazol-6-amine -CF2H (C2), -NH2 (C6), benzoxazole core C8H6F2N2O 200.15 g/mol Benzoxazole core (O vs. S); altered hydrogen bonding and reactivity
6-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine -F (C6), -NH-(CH2)3-imidazole (C2) C13H13FN4S 284.33 g/mol Enhanced bioactivity via imidazole moiety; antifungal/anticancer potential

*Calculated based on molecular formula.

Biological Activity

2-(Difluoromethyl)-1,3-benzothiazol-6-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a difluoromethyl group attached to a benzothiazole framework, which is known for its potential applications in various therapeutic areas including antimicrobial and anticancer treatments.

The molecular formula of this compound is C8H6F2N2S. The difluoromethyl substitution enhances its chemical reactivity and biological efficacy compared to other benzothiazole derivatives. The electrophilic nature of the difluoromethyl group allows for significant interactions with biological targets, leading to various pharmacological effects.

Benzothiazole derivatives, including this compound, exhibit a broad spectrum of biological activities. They primarily act through:

  • Enzyme Inhibition : Many benzothiazoles inhibit enzymes involved in critical biochemical pathways.
  • Receptor Antagonism : They can function as antagonists at various receptors, influencing physiological responses.
  • Antimicrobial Activity : These compounds demonstrate significant activity against a range of bacterial strains .

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Properties : Studies indicate that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in various assays .
  • Anticancer Potential : Research has demonstrated that benzothiazole derivatives can inhibit tumor cell proliferation. In vitro studies suggest that this compound may induce apoptosis in cancer cells .
  • Other Biological Effects : The compound has also been reported to possess anti-inflammatory and neuroprotective properties, making it a candidate for further drug development in treating inflammatory diseases and neurodegenerative conditions .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

  • Antimicrobial Evaluation :
    • A study evaluated several benzothiazole derivatives for their antibacterial activity using a disc diffusion method. The results indicated that compounds similar to this compound exhibited significant zones of inhibition against tested strains .
    Compound CodeZone of Inhibition (mm)
    3a16
    3b17
    3c20
    3d15
  • Anticancer Activity :
    • In vitro studies assessed the cytotoxic effects of benzothiazole derivatives on breast cancer cell lines. The findings suggested that compounds with similar structural features to this compound inhibited cell growth significantly compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(difluoromethyl)-1,3-benzothiazol-6-amine in laboratory settings?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For fluorinated analogs, fluoroethylation using NaH in THF with fluorinated alcohols (e.g., fluoroethanol) is effective, followed by reduction with Fe powder under reflux . For benzothiazole cores, reacting aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid yields intermediates, which can be functionalized with difluoromethyl groups via alkylation or coupling reactions .

Q. How can researchers characterize the crystal structure of this compound using X-ray diffraction?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELX programs (e.g., SHELXL for refinement) is standard. Key steps include data collection at low temperatures (100 K), structure solution via direct methods, and refinement with anisotropic displacement parameters. Hydrogen bonding and fluorine interactions should be analyzed using tools like Mercury .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR, ¹H/¹⁹F) are critical for purity assessment. Stability studies under humidity (40–80% RH) and temperature (4°C to 40°C) can be monitored via mass spectrometry (MS) to detect degradation products .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and binding interactions in target proteins?

  • Methodological Answer : The difluoromethyl group reduces basicity of adjacent amines through inductive effects, enhancing membrane permeability. Computational studies (DFT) reveal its electron-withdrawing nature, which stabilizes charge-transfer interactions. Docking simulations (e.g., AutoDock Vina) show improved hydrophobic contacts in enzyme active sites, as seen in analogs targeting topoisomerases .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer : Orthogonal validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can confirm binding affinities. Molecular dynamics (MD) simulations (≥100 ns) help identify conformational flexibility missed in static docking. Crystallographic data (e.g., PDB entries) provide empirical evidence to refine computational models .

Q. In structure-activity relationship (SAR) studies, how can modifications at the 2-position of the benzothiazole ring modulate biological activity?

  • Methodological Answer : Substituting the 2-position with electron-withdrawing groups (e.g., difluoromethyl) enhances inhibitory potency against enzymes like complex II (succinate dehydrogenase). Comparative SAR studies using analogs (e.g., methylthio, methoxy) reveal trends in IC₅₀ values, validated via enzyme inhibition assays .

Q. What methodologies are employed to optimize reaction yields while minimizing by-products in multi-step syntheses of fluorinated benzothiazole amines?

  • Methodological Answer : Flow chemistry techniques reduce side reactions by controlling residence times. For fluorination, microfluidic reactors with TBAF (tetrabutylammonium fluoride) improve selectivity. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates high-purity products (>95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Difluoromethyl)-1,3-benzothiazol-6-amine
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethyl)-1,3-benzothiazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.